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Compound of Interest |

Compound Name: 2-Ethoxy-5-methylbenzaldehyde
CAS No.: 116529-99-8
Cat. No.: B1321629
. J

CAS Registry Number: 55968-07-5 Chemical Formula: C10H1202 Molecular Weight: 164.20
g/mol IUPAC Name: 2-Ethoxy-5-methylbenzaldehyde

Executive Summary

2-Ethoxy-5-methylbenzaldehyde is a specialized aromatic aldehyde intermediate used
primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally,
it consists of a benzene core substituted with a formyl group at position 1, an ethoxy group at
position 2, and a methyl group at position 5. This specific substitution pattern renders it a
critical building block for "benzo-aliphatic ring substituted alkylamine compounds,” often
explored in medicinal chemistry for their affinity towards G-protein coupled receptors (GPCRS)
and kinase inhibition.

This guide serves as a technical manual for researchers, detailing the compound's
physicochemical profile, validated synthetic routes, and downstream synthetic utility.

Physicochemical Profile & Identification

The compound exhibits properties characteristic of lipophilic benzaldehyde derivatives. The
ortho-ethoxy group provides steric protection and influences the electronic properties of the
aldehyde, making it distinct from its methoxy or hydroxy analogs.

Table 1: Chemical Identity & Predicted Properties
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Property Data / Value

Note

Pale yellow to colorless liquid

Appearance ] ) Analog-based prediction
or low-melting solid

Boiling Point ~245-250 °C (at 760 mmHQ) Predicted based on homologs

LogP ~2.8-3.1 Lipophilic character

B Soluble in DCM, EtOAc, Typical for ethoxy-

Solubility )
MeOH; Insoluble in Water benzaldehydes

SMILES CCOC1=C(C=0)C=C(C)C=C1 Canonical structure
1680-1700 cm~1 (C=0

Key IR Signals stretch), 1240 cm~1 (Ar-O-C Diagnostic bands

stretch)

Synthetic Routes & Process Chemistry

The most robust and industrially scalable synthesis involves the O-alkylation of 5-

methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde). This route is preferred over direct

formylation of 4-ethoxytoluene due to higher regioselectivity and milder conditions.

Validated Protocol: Williamson Ether Synthesis

This protocol utilizes potassium carbonate as a base to deprotonate the phenol, followed by

nucleophilic attack on ethyl iodide (or diethyl sulfate).

Reagents:

Precursor: 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

Alkylating Agent: lodoethane (1.2 eq) or Diethyl Sulfate[1]

Base: Potassium Carbonate (K2COs) (2.0 eq), anhydrous

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:
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o Activation: Charge a reaction vessel with 2-hydroxy-5-methylbenzaldehyde and anhydrous
DMF. Add K2COs in a single portion. Stir at ambient temperature for 30 minutes to form the
phenoxide anion. Note: The solution will typically turn bright yellow/orange.

» Alkylation: Add lodoethane dropwise to control the exotherm.

e Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 8:1) or HPLC.
Conversion is usually complete within 4—6 hours.

e Workup: Quench the reaction by pouring onto crushed ice/water. The product will either
precipitate (if solid) or separate as an oil.

» Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove
unreacted phenol), followed by brine.

 Purification: Dry over Na=SOa4, concentrate in vacuo. Purify via vacuum distillation or silica
gel chromatography if high purity (>99%) is required.

Synthetic Workflow Diagram
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Figure 1: Williamson ether synthesis pathway for the production of 2-Ethoxy-5-
methylbenzaldehyde.

Reactivity & Synthetic Utility[1]

2-Ethoxy-5-methylbenzaldehyde serves as a versatile "electrophilic hub."” The aldehyde
moiety is the primary reactive center, while the ethoxy group acts as a directing group for
crystal packing and solubility modulation in downstream pharmacophores.
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Key Transformations

¢ Reductive Amination: Reaction with primary amines (R-NH3z) followed by reduction (NaBHa4
or STAB) yields secondary benzylamines. This is the primary route for generating the
"benzo-aliphatic ring substituted alkylamine" class of therapeutics.

+ Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid)
yields cinnamic acid derivatives, useful in designing antioxidants and UV absorbers.

¢ Oxidation: Conversion to 2-ethoxy-5-methylbenzoic acid using KMnOas or Pinnick oxidation

conditions.

Reaction Landscape Diagram
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Figure 2: Divergent synthesis map showing primary downstream applications of the aldehyde

core.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, safety protocols should be
extrapolated from 2-ethoxybenzaldehyde and benzaldehyde derivatives.
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» Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

» Handling: Always handle in a fume hood. The aldehyde can oxidize to the corresponding
acid upon prolonged exposure to air; store under nitrogen or argon.

o First Aid:

o Skin Contact: Wash immediately with soap and water. Lipophilic aldehydes can penetrate
the dermis.

o Eye Contact: Rinse thoroughly for 15 minutes.

o Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended
storage temperature: 2—8 °C (Refrigerate) to prevent autoxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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